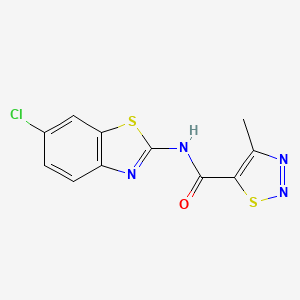

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6, linked via an amide bond to a 4-methyl-1,2,3-thiadiazole-5-carboxylic acid moiety. This structure combines the electron-deficient benzothiazole ring, known for its bioactivity in medicinal chemistry, with the thiadiazole group, which enhances metabolic stability and binding affinity in pharmacological contexts .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS2/c1-5-9(19-16-15-5)10(17)14-11-13-7-3-2-6(12)4-8(7)18-11/h2-4H,1H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQSILIDDLXNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazole Chloro Substituent

The 6-chloro group on the benzothiazole ring is susceptible to nucleophilic substitution under specific conditions. Similar benzothiazole derivatives undergo displacement reactions with nucleophiles such as amines, alkoxides, or thiols:

Example Reaction Pathway

-

Conditions : Copper catalysts (e.g., CuI) in polar aprotic solvents (DMF, DMSO) at 80–120°C .

-

Analog : In benzothiazole-urea derivatives, chloro groups were replaced with methoxy or amino groups via nucleophilic aromatic substitution .

Carboxamide Functional Group Reactivity

The carboxamide group participates in hydrolysis, aminolysis, and coupling reactions:

Hydrolysis

Acidic or basic hydrolysis cleaves the amide bond, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 6-chloro-1,3-benzothiazol-2-amine:

Aminolysis

Reaction with primary/secondary amines replaces the amide’s NH group:

Thiadiazole Ring Modifications

The 1,2,3-thiadiazole ring undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

Bromination or nitration occurs at the electron-deficient C4 position of the thiadiazole:

-

Analog : 4-Methyl-thiadiazole derivatives were brominated to yield 4-bromo analogs for further cross-coupling .

Ring-Opening Reactions

Under reducing conditions (e.g., H/Pd-C), the thiadiazole ring may cleave to form thiol intermediates .

Catalytic Cross-Coupling Reactions

The chloro or thiadiazole groups enable Pd- or Cu-mediated couplings:

Suzuki-Miyaura Coupling

The 6-chloro group participates in palladium-catalyzed arylations:

\text{Carboxamide} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, K}_2\text{CO}_3} \text{6-Aryl-benzothiazole-carboxamide}

Biological Activity-Driven Reactions

The compound’s bioactivity (e.g., kinase inhibition) suggests interactions with biological nucleophiles:

Thiol Conjugation

The thiadiazole sulfur may form disulfide bonds with cysteine residues in enzymes:

Analytical Characterization of Reaction Products

Key techniques for monitoring reactions and verifying products include:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of benzothiazole and thiadiazole exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways, making it a candidate for developing new antibiotics .

Anticancer Potential

Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, providing a potential therapeutic avenue for treating inflammatory diseases .

Agricultural Applications

Fungicides

this compound has been investigated as a fungicide. Its efficacy against various fungal pathogens affecting crops makes it a candidate for developing new agricultural fungicides. The compound's mode of action involves disrupting fungal cell membrane integrity and inhibiting spore germination .

Herbicides

Research into the herbicidal properties of this compound indicates potential effectiveness in controlling weed species. Its selective toxicity towards specific plant species suggests that it could be developed into a targeted herbicide formulation .

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Corrosion Inhibitors

The compound has been studied for its potential use as a corrosion inhibitor in metal coatings. Its effectiveness in forming protective layers on metal surfaces can help prevent corrosion in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in their core heterocycles and substituents, which influence pharmacological properties:

BTP2 (YM-58483)

- Structure : N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide.

- Key Differences : Replaces the benzothiazole with a pyrazole ring bearing trifluoromethyl groups.

- Activity: A well-characterized Orai1 inhibitor that blocks store-operated calcium entry (SOCE), used in cardiac and immunological studies .

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Structure : Benzothiazole core with 4,5-dichloro and 3,5-dimethoxybenzamide substituents.

- Key Differences : Lacks the thiadiazole moiety; instead, features a benzamide group.

- Activity : High molecular weight (inferred from ) may limit bioavailability compared to the target compound’s thiadiazole-carboxamide .

Compound 9c ()

- Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.

- Key Differences : Triazole-thiazole-acetamide scaffold with bromophenyl substitution.

Key Data Table

Research Findings and Implications

- Target Compound vs. BTP2 : The benzothiazole group may confer greater metabolic stability than BTP2’s pyrazole, though trifluoromethyl groups in BTP2 enhance electronegativity for stronger target binding .

- Synthetic Feasibility : Click chemistry () offers modularity for analogs but may introduce polar triazole groups, altering pharmacokinetics compared to the target compound’s simpler amide linkage .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that has garnered interest for its potential pharmacological properties. This article provides a comprehensive overview of its biological activities, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 270.77 g/mol. The compound features a benzothiazole moiety and a thiadiazole ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by inhibiting the arachidonic acid pathway, which leads to the production of inflammatory mediators such as prostaglandins and leukotrienes.

- Anticancer Activity : Research indicates that derivatives of thiadiazoles can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic markers like Bax and Bcl-2 .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity Studies : In vitro studies using MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, related compounds demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 0.28 |

| 4i | HepG2 | 9.6 |

These results suggest that the compound may induce apoptosis via the intrinsic pathway, evidenced by an increased Bax/Bcl-2 ratio and elevated caspase activity in treated cells.

Antimicrobial Activity

Compounds within the same class have shown promising antibacterial properties. For example:

- Antibacterial Efficacy : Studies have indicated that related thiazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ampicillin .

Case Studies

Recent studies have explored the efficacy of this compound in various experimental models:

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that a related compound effectively targeted sarcoma cells, showcasing its potential for selective anticancer therapy .

- Cell Cycle Analysis : Research indicated that treatment with certain thiadiazole derivatives led to cell cycle arrest at specific phases (S and G2/M), highlighting their role in disrupting normal cellular proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,3-thiadiazole-5-carboxylic acid core. A common approach includes coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 6-chloro-1,3-benzothiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 70–85% yield under optimized conditions) . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying the carboxamide linkage, benzothiazole substituents, and methyl group positions. Key signals include the thiadiazole ring protons (δ 7.8–8.2 ppm) and the methyl group (δ 2.5–2.7 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. This method resolves bond angles, torsion angles, and packing interactions, essential for confirming stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 339.23 for CHClNOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

- Dose-Response Studies : Perform IC determinations across multiple concentrations (e.g., 0.1–100 µM) in parallel assays (e.g., MTT for cytotoxicity and fluorogenic substrates for enzyme inhibition) .

- Target Validation : Use siRNA or CRISPR knockouts to confirm on-target effects. For example, if the compound inhibits kinase X, its activity should diminish in kinase X-deficient cells .

- Meta-Analysis : Compare data across published studies while controlling for variables like solvent (DMSO vs. aqueous) and pH .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Fragment-Based Design : Modify substituents systematically (e.g., replace the 6-chloro group on benzothiazole with fluoro or methoxy) and assess changes in activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with experimental IC values .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole ring for π-π stacking, carboxamide for hydrogen bonding) using QSAR models .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

- Methodological Answer :

- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. For example, replace the methyl group with a polyethylene glycol (PEG) chain .

- Microsomal Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots. Block vulnerable sites (e.g., methyl oxidation) via fluorination .

- Co-Crystallization : Improve bioavailability by forming co-crystals with succinic acid or caffeine, which enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.